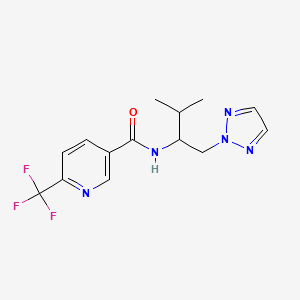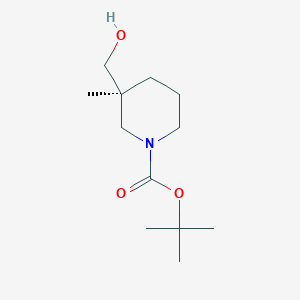
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-6-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C14H16F3N5O and its molecular weight is 327.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
Nicotinamide derivatives have been synthesized and tested for their anticancer activity, with some compounds showing significant activity against human cancer cell lines. These compounds induce cell cycle arrest and apoptosis, demonstrating potential as anticancer agents by inhibiting tubulin polymerization (Kamal et al., 2014).
Corrosion Inhibition
In another study, nicotinamide derivatives were investigated for their corrosion inhibition effect on mild steel in hydrochloric acid solution. These derivatives act as mixed-type corrosion inhibitors, highlighting their potential application in protecting metals from corrosion (Chakravarthy et al., 2014).
Antiprotozoal Activity
Nicotinamide analogues have shown significant antiprotozoal activity, offering a promising avenue for the treatment of diseases caused by Trypanosoma and Plasmodium species. Their effectiveness in vivo suggests potential for the development of new antiprotozoal drugs (Ismail et al., 2003).
Antimicrobial Activity
The synthesis of nicotinamide derivatives with antimicrobial activity against various bacterial and fungal species indicates their potential use in developing new antimicrobial agents. These compounds could address the need for novel treatments due to the rise of antibiotic-resistant pathogens (Patel & Shaikh, 2010).
Enhancement of Solubility and Permeation
Nicotinamide's ability to augment the solubility of poorly water-soluble molecules and affect the transdermal permeation of other compounds demonstrates its utility in pharmaceutical formulations. This property can be leveraged to improve drug delivery and efficacy (Nicoli et al., 2008).
Metabolic Impacts
Studies on the metabolic fate of nicotinamide in higher plants and its role in nutrient metabolism in humans provide insights into its biochemical significance and potential therapeutic applications. Nicotinamide's effects on metabolic pathways highlight its importance in nutrition and metabolism (Matsui et al., 2007; Hong et al., 2015).
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O/c1-9(2)11(8-22-19-5-6-20-22)21-13(23)10-3-4-12(18-7-10)14(15,16)17/h3-7,9,11H,8H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRQKFBDQQOTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2737297.png)
![N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE](/img/structure/B2737298.png)
![4-{[2-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide](/img/structure/B2737299.png)
![1-(3-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2737300.png)
![3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione](/img/structure/B2737301.png)
![2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic Acid](/img/structure/B2737304.png)





![8-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2737316.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-4-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide](/img/structure/B2737318.png)
